2,2,3,3,3-Pentafluoropropyl methyl ether
Overview
Description
2,2,3,3,3-Pentafluoropropyl methyl ether is an organic compound with the molecular formula C4H5F5O. It is a colorless to almost colorless clear liquid with a molecular weight of 164.08 g/mol . This compound is known for its high volatility and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl methyl ether typically involves the reaction of pentafluoropropanol with methanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced distillation techniques to separate and purify the final product. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoropropyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent for various organic reactions due to its unique solubility properties.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in the synthesis of fluorinated compounds
Mechanism of Action
The mechanism by which 2,2,3,3,3-Pentafluoropropyl methyl ether exerts its effects involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cell membranes and proteins, altering their function and activity .
Comparison with Similar Compounds
- 1,1,1,2,2-Pentafluoropropane
- 2,2,3,3,3-Pentafluoropropyl methacrylate
- 1,1-Dihydroperfluoropropyl methacrylate
Comparison: 2,2,3,3,3-Pentafluoropropyl methyl ether is unique due to its ether functional group, which imparts different chemical properties compared to similar compounds with methacrylate or propane groups. This uniqueness makes it particularly valuable in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-3-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F5O/c1-10-2-3(5,6)4(7,8)9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAMKYAPIQPWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379765 | |
Record name | Methyl 1H,1H-perfluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378-16-5 | |
Record name | Methyl 1H,1H-perfluoropropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2-pentafluoro-3-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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